molecular formula C10H6BrClO2 B2831811 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carbaldehyde CAS No. 2248320-73-0

7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carbaldehyde

Cat. No.: B2831811
CAS No.: 2248320-73-0
M. Wt: 273.51
InChI Key: DNTMITPDHZXKNM-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carbaldehyde is a heterocyclic aromatic compound with a benzofuran core structure This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the benzofuran ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of bromine and chlorine atoms onto the benzofuran ring through electrophilic aromatic substitution reactions.

    Formylation: Introduction of the aldehyde group via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.

    Methylation: Introduction of the methyl group through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid.

    Reduction: 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    5-Chloro-3-methyl-1-benzofuran-2-carbaldehyde: Lacks the bromine atom, which may influence its pharmacological properties.

    7-Bromo-3-methyl-1-benzofuran-2-carbaldehyde: Lacks the chlorine atom, potentially altering its chemical behavior.

Uniqueness

7-Bromo-5-chloro-3-methyl-1-benzofuran-2-carbaldehyde is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzofuran ring, along with the presence of an aldehyde group. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.

Properties

IUPAC Name

7-bromo-5-chloro-3-methyl-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2/c1-5-7-2-6(12)3-8(11)10(7)14-9(5)4-13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTMITPDHZXKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2Br)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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